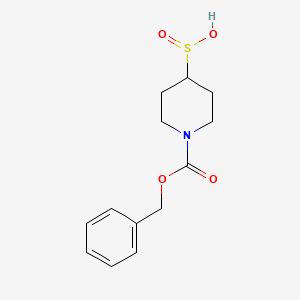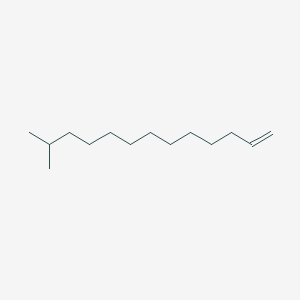
12-Methyltridec-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Methyltridec-1-ene is an organic compound with the molecular formula C14H28. It is a type of alkene, characterized by the presence of a double bond between carbon atoms. This compound is part of a larger family of hydrocarbons and is known for its unique structural properties, which include a methyl group attached to the 12th carbon of a tridec-1-ene chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methyltridec-1-ene typically involves the alkylation of tridec-1-ene with a methylating agent. One common method is the use of Grignard reagents, where a methyl Grignard reagent reacts with tridec-1-ene under controlled conditions to introduce the methyl group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes, such as the use of transition metal catalysts to facilitate the alkylation reaction. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 12-Methyltridec-1-ene undergoes various chemical reactions, including:
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated alkenes
Applications De Recherche Scientifique
12-Methyltridec-1-ene has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 12-Methyltridec-1-ene involves its interaction with various molecular targets, such as enzymes and receptors. The double bond in the molecule allows it to participate in addition reactions, which can modify its structure and activity. These interactions can influence biological pathways and processes, making it a compound of interest in both basic and applied research .
Comparaison Avec Des Composés Similaires
1-Tridecene: Another alkene with a similar structure but without the methyl group at the 12th position.
2-Methyl-1-tridecene: A closely related compound with the methyl group at the 2nd position instead of the 12th.
Uniqueness: 12-Methyltridec-1-ene’s unique structural feature is the methyl group at the 12th position, which can influence its reactivity and interactions compared to other similar alkenes.
Propriétés
Formule moléculaire |
C14H28 |
|---|---|
Poids moléculaire |
196.37 g/mol |
Nom IUPAC |
12-methyltridec-1-ene |
InChI |
InChI=1S/C14H28/c1-4-5-6-7-8-9-10-11-12-13-14(2)3/h4,14H,1,5-13H2,2-3H3 |
Clé InChI |
CGTFBJFGUMYIMN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Diphenyl-6-(3'-(triphenylen-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12835632.png)
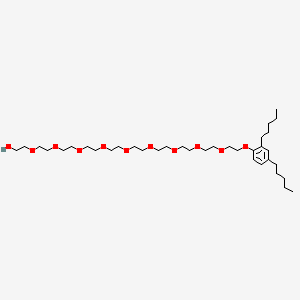
![7-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12835646.png)
![Cis-8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-alpha-methyl-4-oxo-1,3,8-triazaspiro[4.5]decane-3-propiononitrile](/img/structure/B12835651.png)
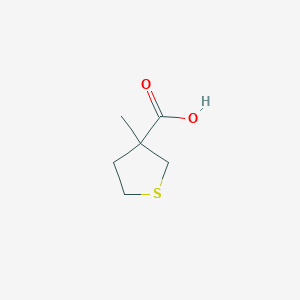


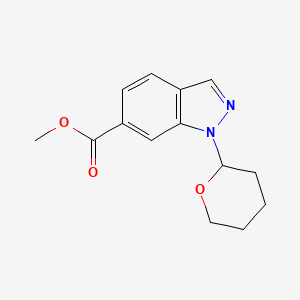



![(2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoyl-methylamino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12835707.png)
